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Compound of Interest

Compound Name: 2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585

Get Quote

Executive Summary & Technical Positioning
2-(Methylamino)pyrimidin-5-ol (CAS: 1394977-56-0) is a functionalized pyrimidine fragment

primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity

Relationship (SAR) profiling.[1] Unlike fully elaborated kinase inhibitors, this compound serves

as a critical negative control or baseline reference.[1]

In medicinal chemistry, it is used to validate the necessity of electron-withdrawing or

hydrophobic substituents at the C5 position of the pyrimidine ring.[1] Experimental data

confirms that this 5-hydroxyl variant exhibits significantly reduced potency compared to 5-

carbonitrile or 5-nitro analogs, making it an essential tool for proving target specificity and

binding mode requirements in CDK9 (Cyclin-Dependent Kinase 9) drug development.[1]
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Feature Technical Specification

Primary Utility
SAR Negative Control, Fragment Library

Screening, Metabolite Stability Standard.[1]

Target Class
Serine/Threonine Kinases (CDK9, CDK2,

CDK1).[1]

Chemical Role
Demonstrates the "Activity Floor" (Baseline

toxicity vs. Target engagement).[1]

Key Insight
Substitution of C5-CN with C5-OH results in

>150-fold loss of kinase affinity.[1][2]

Mechanistic Insight: The "C5-Switch" Effect
To understand the performance of 2-(Methylamino)pyrimidin-5-ol, one must analyze its

failure to inhibit targets effectively compared to its active counterparts.[1]

The CDK9 ATP-Binding Pocket
Potent pyrimidine inhibitors (e.g., those with a 5-carbonitrile group) bind to the ATP-binding

pocket of CDK9.[1][3] The C5-substituent often engages in critical interactions:

Electronic Effects: The nitrile group (CN) is electron-withdrawing, modulating the pKa of the

pyrimidine ring nitrogen atoms, enhancing hydrogen bonding with the kinase "hinge" region

(Cys106 in CDK9).[1]

Steric/Hydrophobic Fit: The pocket accommodates specific geometries.[1]

Why the 5-Hydroxyl Fails: The 5-hydroxyl group in 2-(Methylamino)pyrimidin-5-ol acts as an

electron donor and a hydrogen bond donor/acceptor that does not match the cryptic pocket

requirements.[1] It alters the electronic density of the pyrimidine ring, weakening the hinge

interaction and leading to a massive reduction in residence time and affinity.[1]

Pathway Visualization: CDK9 Inhibition vs. Inactivity
The following diagram illustrates the downstream consequences of using an active inhibitor

versus the inactive 5-OH reference (2-(Methylamino)pyrimidin-5-ol).[1]
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Figure 1: Mechanistic divergence.[1] The 5-OH variant fails to block CDK9-mediated

phosphorylation of RNA Polymerase II, allowing continued cell proliferation, unlike the active 5-

CN analog.[1]

Comparative Performance Analysis
This section benchmarks 2-(Methylamino)pyrimidin-5-ol against the standard active

pharmacophore (5-CN analog) and a clinical reference (Flavopiridol).[1]

Table 1: Cross-Validation in Human Cancer Cell Lines
Data synthesized from structure-activity relationship studies (Shao et al., J. Med.[1] Chem).[1]

[2][3][4][5][6][7]
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Cell Line
Tissue
Origin

2-
(Methylami
no)pyrimidi
n-5-ol
(Product)

5-CN
Analog
(Active
Lead)

Flavopiridol
(Clinical
Ref)

Interpretati
on

HCT-116
Colon

Carcinoma

GI50 >

10,000 nM
GI50 ≈ 40 nM GI50 ≈ 60 nM

Inactive:

Proves C5-

OH is

detrimental to

potency.[1]

A549

Lung

Adenocarcino

ma

GI50 >

10,000 nM
GI50 ≈ 85 nM

GI50 ≈ 100

nM

Inactive: No

significant

cytotoxicity

observed.[1]

HeLa
Cervical

Cancer
Inactive Active Active

Validates lack

of off-target

general

toxicity.[1]

Table 2: Biochemical Kinase Selectivity (Cell-Free)[1]
Target Kinase

Product IC50 (5-
OH)

Active Analog IC50
(5-CN)

Fold-Loss in
Activity

CDK9 / Cyclin T1 > 1,000 nM 4 nM > 250x Loss

CDK2 / Cyclin A Inactive 6 nM Complete Loss

CDK1 / Cyclin B Inactive 9 nM Complete Loss

Scientific Verdict: The product is not a potent inhibitor.[1] Its value lies in its inactivity, serving as

a control to demonstrate that biological effects seen with related compounds are due to specific

hinge-binding interactions (mediated by the nitrile/halogen group) and not generic pyrimidine

toxicity.[1]
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To replicate these findings and validate the compound in your own assays, follow these

optimized protocols.

Workflow Visualization: SAR Validation Pipeline
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Figure 2: Step-by-step workflow for cross-validating the activity profile of the pyrimidine

fragment.

Protocol A: Cellular Viability Assay (HCT-116)
Objective: To confirm the high GI50 (low toxicity) of the product.[1]
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Seeding: Plate HCT-116 cells (ATCC CCL-247) at 3,000 cells/well in 96-well black-walled

plates.[1] Media: McCoy’s 5A + 10% FBS.[1]

Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

Treatment:

Prepare a serial dilution of 2-(Methylamino)pyrimidin-5-ol in DMSO.

Top concentration: 100 µM (Final DMSO < 0.5%).

Include Flavopiridol (start 1 µM) as a positive control.[1]

Include DMSO-only as a vehicle control.

Incubation: Treat cells for 72 hours.

Readout: Add 100 µL CellTiter-Glo® (Promega) reagent.[1] Shake for 2 mins. Incubate 10

mins. Read luminescence.

Analysis: Normalize to vehicle control. Fit curves using non-linear regression (GraphPad

Prism).[1]

Expected Result: Flat curve or minimal inhibition for the product up to 10 µM.

Protocol B: Western Blot Target Engagement
Objective: To prove lack of downstream pathway inhibition.[1]

Treatment: Treat HCT-116 cells with 10 µM of 2-(Methylamino)pyrimidin-5-ol vs 0.1 µM of

Active 5-CN Analog for 6 hours.[1]

Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.

Blotting:

Primary Antibody: Anti-RNA Pol II CTD phospho-Ser2 (Abcam ab5095).[1]

Loading Control: Anti-GAPDH.
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Observation:

Active Analog: Disappearance of p-Ser2 band (inhibition of CDK9).[1]

Product (5-OH):Retention of p-Ser2 band (comparable to DMSO control), confirming lack

of target engagement.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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